1-(2,4-Dimercaptophenyl)propan-1-one
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Overview
Description
1-(2,4-Dimercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS2 and a molecular weight of 198.31 g/mol . This compound is characterized by the presence of two mercapto groups (-SH) attached to the phenyl ring, making it a unique and reactive molecule in various chemical processes.
Preparation Methods
The synthesis of 1-(2,4-Dimercaptophenyl)propan-1-one typically involves the reaction of 2,4-dimercaptophenyl derivatives with propanone under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
1-(2,4-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimercaptophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The mercapto groups can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2,4-Dimercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2,4-Dimercaptophenyl)propan-2-one: Similar structure but with the carbonyl group at a different position.
1-(4-(Dimethylamino)phenyl)propan-1-one: Contains a dimethylamino group instead of mercapto groups.
N-ethyl-2-amino-1-phenylpropan-1-one: Contains an amino group and is structurally different but shares some reactivity patterns
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H10OS2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-[2,4-bis(sulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C9H10OS2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,11-12H,2H2,1H3 |
InChI Key |
ADTSCHARNDEJOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)S)S |
Origin of Product |
United States |
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